molecular formula C5H6F3N3OS B14143243 2-(Trifluoromethyl)-5,6-dihydro-4H-1,3,4-thiadiazine-4-carboxamide CAS No. 88976-88-9

2-(Trifluoromethyl)-5,6-dihydro-4H-1,3,4-thiadiazine-4-carboxamide

Cat. No.: B14143243
CAS No.: 88976-88-9
M. Wt: 213.18 g/mol
InChI Key: QEFWSIWMPPNACM-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-5,6-dihydro-4H-1,3,4-thiadiazine-4-carboxamide is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of a trifluoromethyl group imparts distinct chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-5,6-dihydro-4H-1,3,4-thiadiazine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a trifluoromethylated thiadiazine precursor. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes rigorous purification steps, such as recrystallization or chromatography, to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-5,6-dihydro-4H-1,3,4-thiadiazine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-(Trifluoromethyl)-5,6-dihydro-4H-1,3,4-thiadiazine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Trifluoromethyl)-5,6-dihydro-4H-1,3,4-thiadiazine-4-carboxamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and derivative used .

Comparison with Similar Compounds

Uniqueness: 2-(Trifluoromethyl)-5,6-dihydro-4H-1,3,4-thiadiazine-4-carboxamide is unique due to its thiadiazine ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in diverse applications .

Properties

CAS No.

88976-88-9

Molecular Formula

C5H6F3N3OS

Molecular Weight

213.18 g/mol

IUPAC Name

2-(trifluoromethyl)-5,6-dihydro-1,3,4-thiadiazine-4-carboxamide

InChI

InChI=1S/C5H6F3N3OS/c6-5(7,8)3-10-11(4(9)12)1-2-13-3/h1-2H2,(H2,9,12)

InChI Key

QEFWSIWMPPNACM-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=NN1C(=O)N)C(F)(F)F

Origin of Product

United States

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